molecular formula C4H5N3O B2374293 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 138624-57-4

4-Methyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2374293
CAS No.: 138624-57-4
M. Wt: 111.104
InChI Key: YWHCWSOBIXRMBY-UHFFFAOYSA-N
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Description

4-Methyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C4H5N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and material science, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with formylating agents. For instance, the reaction of 4-methyl-1,2,4-triazole with formic acid or formic anhydride under controlled conditions can yield the desired aldehyde .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include moderate temperatures and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but contains a thiol group instead of an aldehyde.

    1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

    4-Methyl-1,2,4-triazole: Lacks the aldehyde functional group.

Uniqueness: 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its analogs.

Properties

IUPAC Name

4-methyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-3-5-6-4(7)2-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHCWSOBIXRMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138624-57-4
Record name 4-methyl-4H-1,2,4-triazole-3-carbaldehyde
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